Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine
Description
Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine (C₁₅H₁₅N₂S, MW: 263.36 g/mol) is a benzothiazole-derived aromatic amine characterized by a 6-methyl-substituted benzothiazole ring linked to a phenyl group, which is further functionalized with a methylamine moiety. Commercial availability of related derivatives has been discontinued, suggesting challenges in large-scale synthesis or stability .
Properties
Molecular Formula |
C15H14N2S |
|---|---|
Molecular Weight |
254.4 g/mol |
IUPAC Name |
N-methyl-4-(6-methyl-1,3-benzothiazol-2-yl)aniline |
InChI |
InChI=1S/C15H14N2S/c1-10-3-8-13-14(9-10)18-15(17-13)11-4-6-12(16-2)7-5-11/h3-9,16H,1-2H3 |
InChI Key |
GGFYWXBSNMOKOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC |
Origin of Product |
United States |
Preparation Methods
Synthesis via Condensation of 2-Amino-5-methylbenzenethiol with 4-Aminobenzoic Acid
This is the most commonly reported method, involving cyclization and condensation reactions under acidic conditions:
-
- 2-Amino-5-methylbenzenethiol (provides the benzothiazole sulfur and nitrogen)
- 4-Aminobenzoic acid (provides the phenyl ring with amine substituent)
-
- Polyphosphoric acid (PPA) as a cyclization and dehydrating agent
- Heating at 220 °C for about 4 hours
-
- Mix 2-amino-5-methylbenzenethiol and 4-aminobenzoic acid in polyphosphoric acid.
- Heat the mixture to 220 °C for 4 hours to promote ring closure and formation of the benzothiazole core linked to the aminophenyl group.
- Cool the reaction mixture and pour into ice-cold aqueous sodium carbonate to neutralize and precipitate the product.
- Extract the product with ethyl acetate, wash, dry, and purify by silica gel column chromatography using petroleum ether and ethyl acetate (4:1 v/v).
- Obtain the product as a brown solid with yields reported around 90%.
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | 2-Amino-5-methylbenzenethiol + 4-Aminobenzoic acid + PPA, 220 °C, 4 h | Cyclization to benzothiazole derivative | 90 |
| 2 | Neutralization with Na2CO3, extraction, chromatography | Purification | - |
Alternative Synthesis via Reaction of p-Toluidine and Sulfur
- Starting Materials: p-Toluidine (4-methyl aniline) and elemental sulfur
- Conditions:
- Elevated temperatures (300–450 °C)
- Elevated pressures (30–100 atmospheres)
- Process:
Functional Group Modification and Purification
- After synthesis of the benzothiazole core, the amine group can be further modified or protected depending on the desired final compound.
- Purification is typically done via recrystallization or silica gel chromatography.
- Characterization methods include TLC monitoring, melting point determination, FTIR, and NMR spectroscopy to confirm structure and purity.
Analytical Data Supporting Preparation
Summary Table of Preparation Methods
| Method No. | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Amino-5-methylbenzenethiol + 4-Aminobenzoic acid | Polyphosphoric acid, 220 °C, 4 h | ~90 | Common laboratory method, high purity |
| 2 | p-Toluidine + Sulfur | 300–450 °C, 30–100 atm pressure | High | Industrial scale, continuous process |
Research Findings and Applications Related to Preparation
- The methyl substitution at position 6 of benzothiazole influences biological activity and metabolic stability, as shown in antitumor studies of related benzothiazoles.
- The amine group on the phenyl ring is key for interactions with biological targets such as enzymes and receptors.
- The preparation methods allow for structural modifications that can tune biological activity and physicochemical properties, important for drug development.
Chemical Reactions Analysis
Types of Reactions
Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their molecular properties, and synthesis
Key Comparisons
Substituent Effects on Physicochemical Properties Lipophilicity: Methyl groups (e.g., 6-Me-benzothiazole in the target compound) enhance lipophilicity compared to primary amines ([4-(6-methyl-benzothiazol-2-yl)phenyl]amine) or polar nitro/methoxy groups . Solubility: Methoxy-substituted analogs (e.g., N-(4-methoxyphenyl)-imidazo-thiazole) exhibit improved aqueous solubility due to the electron-donating methoxy group .
Synthesis and Stability
- Yield and Conditions : The target compound’s analogs are synthesized via refluxing in polar aprotic solvents (e.g., DMF, DMSO) with bases (K₂CO₃, Cs₂CO₃), yielding 62–80% for benzothiazole-aryl amine conjugates . Bis-benzothiazolyl amines require stringent anhydrous conditions due to moisture sensitivity .
- Stability : this compound’s methyl group may improve stability compared to imine-linked derivatives (e.g., naphthylmethylene analogs), which are prone to hydrolysis .
Material Science: Bis-benzothiazolyl amines exhibit strong solid-state interactions, making them candidates for optoelectronic materials .
Biological Activity
Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine, a compound featuring a benzothiazole moiety, has garnered attention in medicinal chemistry and agricultural applications due to its diverse biological activities. This article synthesizes current research findings, including case studies, data tables, and insights into its mechanisms of action.
Chemical Structure and Properties
The compound's structure is characterized by a methyl group attached to a benzothiazole ring, which is further substituted with a phenyl group. Its molecular formula is CHNS, with a molecular weight of approximately 232.31 g/mol. The presence of the benzothiazole unit is crucial for its biological activity.
Antitumor Activity
This compound has shown significant potential as an antitumor agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazoles have demonstrated IC values in the low micromolar range against cancer cells like MCF-7 and HeLa .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.61 ± 1.92 | Bcl-2 inhibition |
| Compound B | HeLa | 1.98 ± 1.22 | Apoptosis induction |
| This compound | Various | TBD | TBD |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in cancer progression and inflammation. Inhibition of MAGL can lead to increased levels of endocannabinoids, which may exert anti-tumor effects.
Case Study: MAGL Inhibition
In a study focusing on the structure-activity relationship (SAR), it was found that modifications to the benzothiazole ring significantly enhanced MAGL inhibition, suggesting that the methyl group at the 6-position plays a pivotal role in binding affinity.
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Compounds structurally related to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 46.9 | Bacteriostatic |
| Compound D | Escherichia coli | 93.7 | Bactericidal |
| This compound | TBD | TBD |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity : The compound's structural features allow it to bind effectively to enzymes like MAGL.
- Cellular Uptake : The lipophilicity imparted by the methyl groups enhances cellular penetration.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases .
Q & A
Q. What are the established synthetic protocols for Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine, and how do reaction conditions influence yield?
The synthesis typically involves condensation of 2-aminobenzothiazole derivatives with substituted anilines. Key steps include:
- Reagent selection : Use of acetic acid as a catalyst in ethanol under reflux (60–80°C) for 6–12 hours .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to achieve >90% purity .
- Yield optimization : Higher yields (75–85%) are achieved with microwave-assisted synthesis, reducing reaction time by 40% compared to conventional heating .
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Conventional reflux | Acetic acid | Ethanol | 80 | 12 | 68 |
| Microwave-assisted | Acetic acid | Ethanol | 100 | 4 | 82 |
| Flow reactor | None | THF | 120 | 0.5 | 78 |
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?
- NMR : and NMR identify aromatic protons (δ 6.8–7.8 ppm) and quaternary carbons (δ 155–160 ppm) .
- IR : Stretching vibrations for C=N (1620 cm) and C-S (690 cm) confirm the benzothiazole core .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles (±0.01°) and torsional strain in the phenyl-benzothiazole linkage .
Q. What in vitro biological screening models assess its pharmacological potential?
- Antimicrobial assays : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .
- HDAC inhibition : IC = 3.4 µM against HDAC3 in fluorogenic assays .
- Molecular docking : AutoDock Vina predicts binding affinity (-9.2 kcal/mol) to HDAC3's catalytic pocket .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize synthesis and predict reactivity?
- Thermochemical accuracy : Hybrid functionals (e.g., B3LYP) calculate reaction enthalpies (±2.4 kcal/mol error) for intermediates .
- Transition-state analysis : Identifies rate-limiting steps (e.g., cyclization energy barrier = 18 kcal/mol) .
- Solvent effects : COSMO-RS models predict ethanol as optimal solvent (dielectric constant ε = 24.5) .
Q. What experimental strategies resolve contradictions in reported biological activities?
- Dose-response validation : Replicate HDAC3 inhibition (IC) across multiple labs to rule out assay-specific artifacts .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins) to confirm selectivity (≥100-fold vs. HDAC1/2) .
- Metabolic stability : Liver microsome assays (e.g., human CYP3A4) assess half-life (t = 45 min) to explain variability in in vivo studies .
Q. What methodologies enhance regioselectivity in benzothiazole functionalization?
- Directed C-H activation : Pd(OAc) catalyzes ortho-arylation (yield: 72%) using directing groups (-NH) .
- Microwave-assisted substitution : Selective bromination at C4 (90% yield) under Br/HOAc at 60°C .
- Protecting group strategy : Boc-protection of the amine enables selective coupling at the benzothiazole sulfur .
Data Contradiction Analysis
Q. Why do HDAC3 inhibition results vary between fluorogenic and cell-based assays?
- Fluorogenic assay : Measures direct enzymatic inhibition (IC = 3.4 µM) but may overlook cellular permeability .
- Cell-based assays : Account for membrane penetration (logP = 2.8) but show higher IC (8.7 µM) due to efflux pumps .
- Resolution : Use parallel artificial membrane permeability assays (PAMPA) to correlate logD (2.5) with cellular activity .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
